

An In-depth Technical Guide to the Physical Properties of 2-Cyclopentylethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopentylethanol

Cat. No.: B041590

[Get Quote](#)

This guide provides a comprehensive overview of the key physical properties of **2-Cyclopentylethanol**, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and detailed experimental methodologies.

Physical Properties of 2-Cyclopentylethanol

2-Cyclopentylethanol is a specialty chemical with applications in the synthesis of various organic compounds. A thorough understanding of its physical characteristics is essential for its proper handling, application, and process optimization.

The boiling point and density of **2-Cyclopentylethanol** have been reported across various sources. The following table summarizes these values, providing a range and specific measurements for easy reference.

Physical Property	Value	Conditions
Boiling Point	174.4 ± 8.0 °C	at 760 mmHg[1][2]
~180 °C	-	
182 °C	-[3]	
78-80 °C	at 10 mmHg[4]	
Density	0.9 ± 0.1 g/cm³	-[1][2]
~0.86 g/cm³	-	
0.920 g/mL	-[5]	
0.92 g/cm³	-[4]	

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like **2-Cyclopentylethanol**.

The capillary method is a common and efficient technique for determining the boiling point of a liquid, especially when only a small sample is available.[6]

Apparatus:

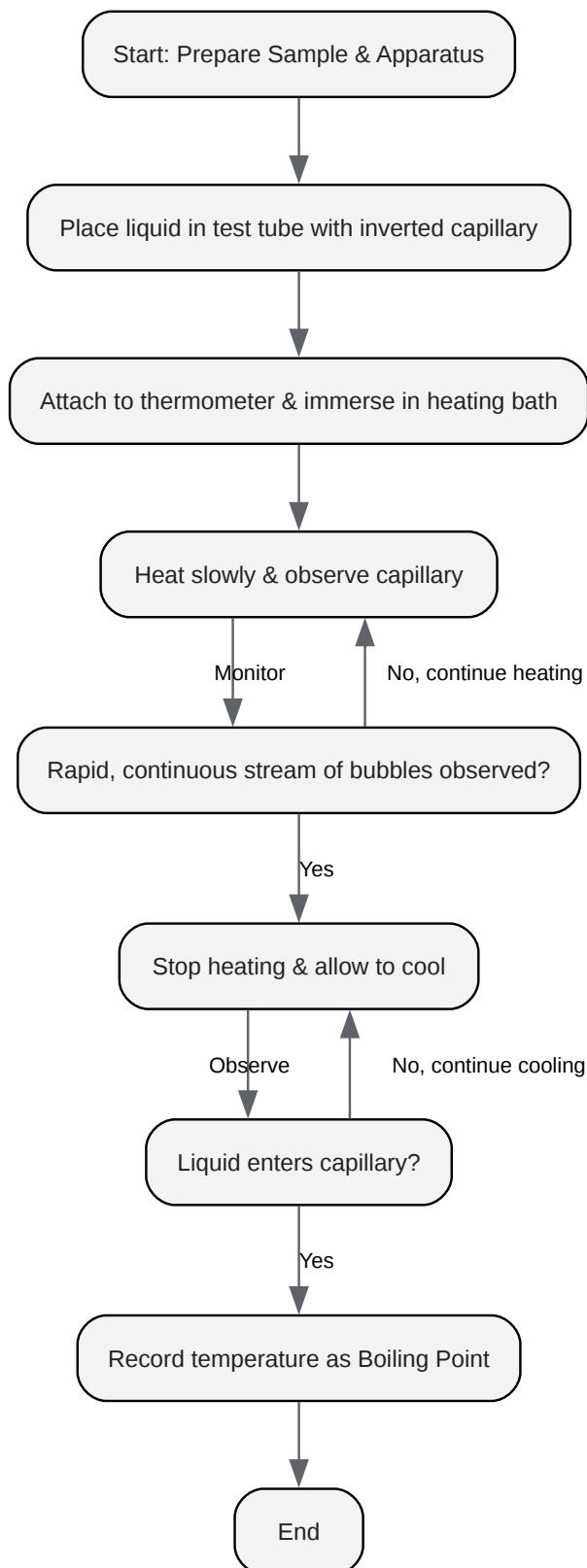
- Thiele tube or similar heating apparatus (e.g., MelTemp)
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Heating oil (e.g., mineral oil)
- Bunsen burner or hot plate

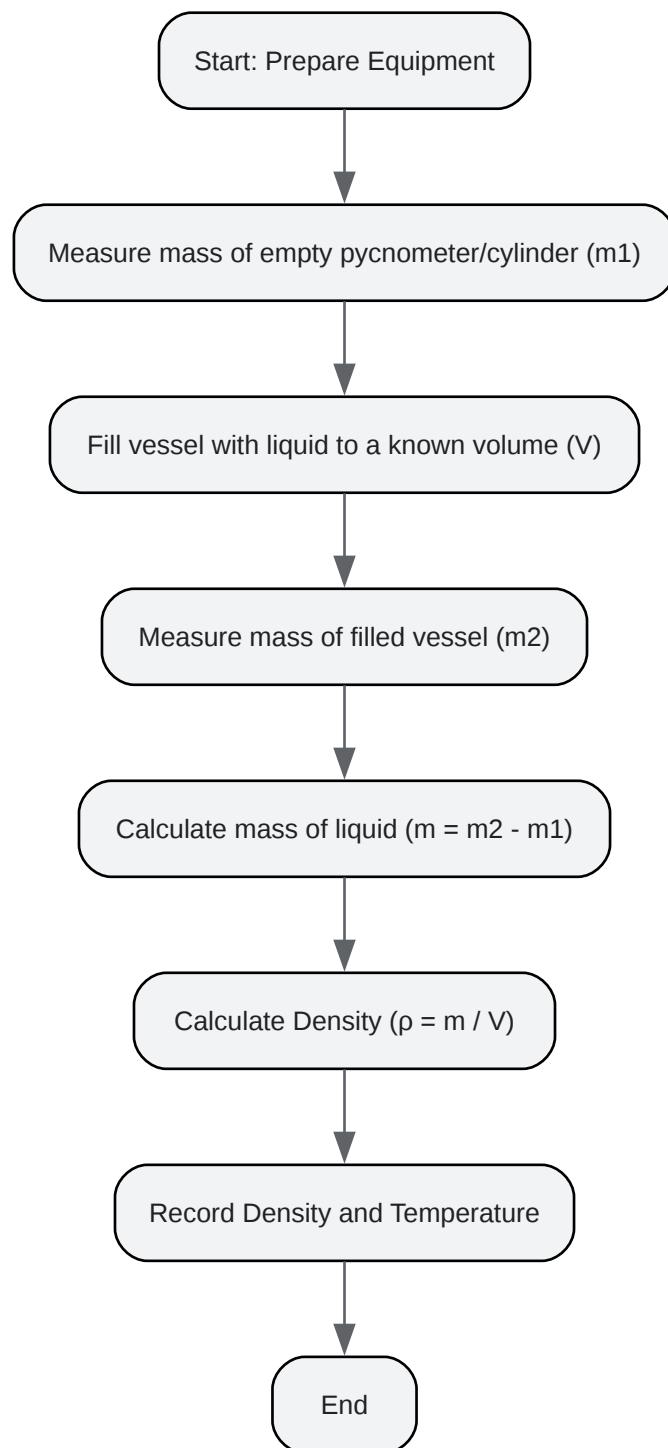
Procedure:

- A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[7]
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is then immersed in a heating bath, such as a Thiele tube filled with heating oil.[8]
- The apparatus is heated slowly. Initially, a stream of air bubbles will be seen escaping from the open end of the capillary tube.[8]
- As the temperature approaches the boiling point, the rate of bubbling will increase as the air is replaced by the vapor of the liquid.
- When a rapid and continuous stream of bubbles emerges from the capillary, heating is discontinued.[6][8]
- The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. [8] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

The density of a liquid can be accurately determined by measuring the mass of a known volume of the substance.[9]

Apparatus:


- Pycnometer (density bottle) or a graduated cylinder
- Analytical balance
- Thermometer


Procedure:

- The mass of a clean, dry pycnometer or measuring cylinder is accurately determined using an analytical balance.[9]
- The vessel is then filled with the liquid sample (**2-Cyclopentylethanol**). If using a pycnometer, it is filled completely, and the stopper is inserted, allowing excess liquid to be expelled through the capillary opening to ensure a precise volume. If using a graduated cylinder, a specific volume is carefully measured.[9]
- The exterior of the vessel is carefully dried, and its mass is measured again.
- The temperature of the liquid is recorded.
- The mass of the liquid is calculated by subtracting the mass of the empty vessel from the mass of the filled vessel.
- The density is then calculated using the formula: Density = Mass / Volume.[9]
- For higher accuracy, the procedure should be repeated multiple times, and the average value should be taken.[10]

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of boiling point and density.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Cyclopentylethanol (EVT-314184) | 766-00-7 [evitachem.com]
- 2. 2-Cyclopentylethanol | CAS#:766-00-7 | Chemsric [chemsrc.com]
- 3. 2-Cyclopentylethanol, 98+% | Fisher Scientific [fishersci.ca]
- 4. 2-CYCLOPENTYLETHANOL | 766-00-7 [chemicalbook.com]
- 5. 2-cyclopentylethanol [stenutz.eu]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Cyclopentylethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041590#physical-properties-of-2-cyclopentylethanol-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com